molecular formula C21H20N6O3 B11005097 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide

Cat. No.: B11005097
M. Wt: 404.4 g/mol
InChI Key: FGWZCQHTYLHSIG-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core and a benzotriazinone moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone and benzotriazinone intermediates, followed by their coupling under specific conditions. Common reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various alkyl or halogen groups.

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites and modulate biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide stands out due to its unique combination of phthalazinone and benzotriazinone moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxo-1,2,3-benzotriazin-6-yl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C21H20N6O3/c1-12(2)11-27-21(30)16-9-13(7-8-17(16)24-26-27)22-19(28)10-18-14-5-3-4-6-15(14)20(29)25-23-18/h3-9,12H,10-11H2,1-2H3,(H,22,28)(H,25,29)

InChI Key

FGWZCQHTYLHSIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CC(=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43)N=N1

Origin of Product

United States

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